1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride
Description
1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride is a halogenated amine derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethylamine group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₇H₁₀BrClN₂, and it has a molecular weight of 245.53 g/mol (calculated from ). The ethylamine group provides a primary amine functionality, enabling participation in condensation reactions or salt formation, as seen in its hydrochloride form. This compound is often utilized as a building block in drug discovery, particularly in kinase inhibitor synthesis .
Properties
Molecular Formula |
C7H10BrClN2 |
|---|---|
Molecular Weight |
237.52 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H |
InChI Key |
QZTWVVOMUCTRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Directing Effects
The synthesis begins with 3-acetylpyridine, where the acetyl group at the 3-position directs electrophilic bromination to the 5-position through a combination of electronic and steric effects. Nuclear magnetic resonance (NMR) studies of analogous systems demonstrate that electron-withdrawing substituents at the 3-position create a 14.7 kcal/mol activation barrier difference between 5- and 6-bromination pathways. This aligns with gas-phase DFT calculations showing a 1.3 Å shorter Br–C bond length at the 5-position compared to alternative sites.
Bromination Protocols
Two primary methods dominate literature reports:
Method A (Classical Bromination):
- Reagents: Bromine (1.2 equiv), iron(III) chloride (0.1 equiv)
- Solvent: Dichloromethane, 0°C → room temperature
- Time: 8-12 hours
- Yield: 78-82%
Method B (Modern Catalytic Approach):
- Reagents: N-Bromosuccinimide (1.05 equiv), aluminum chloride (0.05 equiv)
- Solvent: Acetonitrile, 60°C
- Time: 3 hours
- Yield: 89-94%
Comparative analysis shows Method B reduces byproduct formation from 15% to <6% while improving atom economy by 22%. The table below quantifies key performance metrics:
| Parameter | Method A | Method B | Improvement |
|---|---|---|---|
| Regioselectivity | 88% | 97% | +9% |
| Energy Consumption (kJ/mol) | 420 | 310 | -26% |
| Post-Reaction Purification Steps | 3 | 1 | -66% |
Reductive Amination Strategies
Mechanism and Optimization
The 5-bromo-3-acetylpyridine intermediate undergoes reductive amination to install the ethanamine moiety. Kinetic studies reveal a two-stage process:
- Imine Formation: Second-order dependence on ammonia concentration (k = 0.18 M⁻¹min⁻¹ at 25°C)
- Reduction: First-order in borohydride concentration (k = 0.42 min⁻¹ with NaBH(OAc)₃)
Optimal conditions derived from design of experiments (DoE):
- Ammonium acetate (3.0 equiv)
- Sodium triacetoxyborohydride (2.2 equiv)
- Tetrahydrofuran/MeOH (4:1 v/v)
- 12-hour reaction at 45°C
This protocol achieves 92% conversion with <3% over-reduction byproducts.
Industrial-Scale Adaptations
Continuous flow reactors address batch process limitations:
- Residence time: 8.2 minutes vs 12 hours batch
- Productivity: 1.4 kg/L·h vs 0.08 kg/L·h
- Impurity profile: 0.8% vs 3.2%
The table contrasts key performance indicators:
| Metric | Batch | Flow | Advantage |
|---|---|---|---|
| Space-Time Yield (g/L·h) | 45 | 780 | 17× |
| Energy Intensity (kW/kg) | 8.2 | 1.1 | -86% |
| Solvent Consumption (L/kg) | 120 | 18 | -85% |
Hydrochloride Salt Formation
Crystallization Dynamics
Salt formation employs HCl gas bubbling in ethyl acetate, achieving 99.8% protonation efficiency. X-ray diffraction analysis of the crystalline product shows:
- Monoclinic P2₁/c space group
- H-bond network density: 3.8 Å⁻³
- Chloride counterion positioning: 2.1 Å from amine nitrogen
Process parameters significantly impact crystal morphology:
| Condition | Crystal Habit | Bulk Density (g/cm³) | Flowability (Carr Index) |
|---|---|---|---|
| Slow Cooling (0.5°C/min) | Needles | 0.38 | 28 |
| Anti-Solvent Addition | Plates | 0.42 | 22 |
| Sonocrystallization | Agglomerates | 0.51 | 18 |
Impurity Profiling and Control
Major Byproducts
LC-MS analysis identifies three critical impurities:
Purification Strategies
- Chromatography: Silica gel (200-300 mesh) with DCM/MeOH (95:5) reduces impurities to <0.1%
- Crystallization: Ethanol/water (7:3) achieves 99.5% purity in two recrystallizations
- Membrane Nanofiltration: 30 kDa cutoff membranes remove 98.4% of dimeric species
Comparative Analysis of Synthetic Routes
The table below evaluates three published methods:
| Parameter | Literature | Patent | Industrial |
|---|---|---|---|
| Overall Yield | 67% | 72% | 85% |
| Purity (HPLC) | 98.2% | 99.1% | 99.8% |
| Process Mass Intensity | 128 | 89 | 43 |
| E-Factor | 86 | 64 | 29 |
Key observations:
- Continuous processing reduces environmental impact by 66% compared to batch
- Membrane filtration cuts purification time by 40% versus column chromatography
- Catalytic bromination methods improve atom economy by 18% over stoichiometric approaches
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: N-oxides of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride.
Reduction: Pyridine derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Ether-Linked Analog (C₇H₁₀BrClN₂O): The oxygen atom increases polarity, improving aqueous solubility compared to the target compound .
- Positional Isomer (6-bromo vs. 5-bromo): Bromine at the 6-position alters electronic effects on the pyridine ring, which may influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
Biological Activity
1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Properties
- Molecular Weight : 215.51 g/mol
- Solubility : Soluble in water and organic solvents, which facilitates its use in various biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Neisseria meningitidis | 64 μg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antibiotics targeting resistant strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism is thought to involve modulation of signaling pathways related to inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromopyridine moiety allows for π-π interactions and hydrogen bonding with target proteins, while the ethanamine group can form ionic or covalent bonds. This dual interaction profile enhances its pharmacological potential by modulating enzyme activities and receptor functions .
Study 1: Antibacterial Efficacy
A study published in PMC demonstrated the antibacterial efficacy of various derivatives of bromopyridine compounds, including this compound. The study highlighted that modifications in the chemical structure could enhance antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a structure-activity relationship (SAR) that warrants further investigation .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds. The findings indicated that these compounds could significantly reduce the levels of inflammatory markers in vitro, suggesting their potential therapeutic application in treating chronic inflammatory conditions.
Study 3: Computational Studies
Computational docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies support the experimental findings by providing insights into how structural modifications could optimize biological activity .
Q & A
Q. What are the established synthetic routes for 1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride?
The synthesis typically involves nucleophilic substitution or coupling reactions using bromopyridine precursors. For example, 5-bromo-3-pyridinyl derivatives (e.g., 3-acetyl-5-bromopyridine) can react with ethylamine or its derivatives under controlled conditions. The amine group is introduced via reductive amination or direct alkylation, followed by hydrochloride salt formation through treatment with HCl gas or aqueous HCl. Purification often involves recrystallization or column chromatography to isolate the product .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : Confirm the presence of the pyridine ring (aromatic protons at δ 8.5–9.0 ppm) and the ethylamine moiety (CH2NH2 protons at δ 2.5–3.5 ppm).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 235/237 for C7H10BrN2·HCl).
- X-ray Crystallography : Use SHELXL for structure refinement. For example, define the mean plane of the pyridine ring and analyze bond angles/distances to confirm stereochemistry .
Q. How is this compound typically applied in medicinal chemistry research?
It serves as a versatile building block for drug candidates, particularly in kinase inhibitors or neurotransmitter analogs. The bromine atom facilitates further functionalization (e.g., Suzuki coupling) to introduce pharmacophores. Its ethylamine group can act as a linker or hydrogen-bond donor in target binding .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structural determination?
- Disorder Handling : Use SHELXL’s PART and ISOR commands to model atomic displacement parameters. Apply constraints to overlapping atoms.
- Twinning : Employ TWIN/BASF commands in SHELXL for refinement. Validate with R1 and wR2 residuals (<5% for high-resolution data) .
- Puckering Analysis : For non-planar rings, apply Cremer-Pople coordinates to quantify deviations from planarity and correlate with steric strain .
Q. What strategies optimize reaction yields under varying solvent and temperature conditions?
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Temperature Control : Maintain 50–80°C to balance reaction rate and side-product formation.
- Catalytic Additives : Use Pd catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination) .
Q. How do electronic effects of the bromine substituent influence reactivity in downstream modifications?
The electron-withdrawing bromine atom activates the pyridine ring’s 2- and 4-positions for electrophilic substitution. This directs regioselectivity in cross-coupling reactions (e.g., halogen exchange at the 5-position) and stabilizes intermediates in SNAr reactions. Computational studies (DFT) can predict charge distribution and reactive sites .
Q. What protocols mitigate hygroscopicity and stability issues during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
